molecular formula C20H16N2OS B2606019 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-53-0

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2606019
CAS No.: 1105224-53-0
M. Wt: 332.42
InChI Key: REBJEJGANQWPPT-UHFFFAOYSA-N
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Description

3-(3-Methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the thieno[3,2-d]pyrimidine class of heterocycles, which are recognized as privileged structures in the development of novel therapeutic agents due to their wide range of biological activities . The core thieno[3,2-d]pyrimidine structure is a key pharmacophore present in several known potent inhibitors, particularly in oncology research. This scaffold is frequently investigated for its potential to inhibit key oncogenic kinases, such as Phosphatidylinositol 3-kinase alpha (PI3Kα), a critical target in the PI3K/AKT/mTOR signaling pathway that is frequently deregulated in cancers . Furthermore, structurally similar analogues have been designed and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) . Inhibition of this enzyme is a validated therapeutic strategy for the treatment of osteoporosis, as it aims to increase local levels of active estradiol and testosterone in bone tissue to combat the reduction of bone mineral density . Research also indicates that thieno[3,2-d]pyrimidine derivatives can act as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are enzymes involved in purinergic signaling and are potential targets for neurological and inflammatory conditions . Some derivatives of the related 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine scaffold have also shown anti-inflammatory activity through mechanisms distinct from classical cyclooxygenase (COX) inhibition . The specific substitution pattern of this compound, featuring a 3-methylbenzyl group at the 3-position and a phenyl ring at the 7-position of the thieno[3,2-d]pyrimidine core, is designed to optimize its interaction with the hydrophobic regions of enzymatic binding pockets. This design strategy is common in the development of small-molecule inhibitors targeting protein kinases and other oxidoreductases . This product is intended for research purposes only by qualified laboratory personnel. It is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[(3-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-6-5-7-15(10-14)11-22-13-21-18-17(12-24-19(18)20(22)23)16-8-3-2-4-9-16/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBJEJGANQWPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Biological Applications

Research has identified several potential therapeutic applications for 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one , including:

  • Anticancer Activity :
    • The compound has been studied for its ability to inhibit cancer cell proliferation. It interacts with specific proteins involved in cell cycle regulation and apoptosis, showing promise as a candidate for cancer therapy.
    • Case studies indicate that it may modulate pathways associated with tumor growth, suggesting a targeted approach in oncological treatments.
  • Antimicrobial Properties :
    • Investigations have revealed that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes.
    • Research highlights its effectiveness against drug-resistant strains, making it a valuable asset in combating antibiotic resistance.
  • Neuroprotective Effects :
    • Preliminary studies suggest that This compound may possess neuroprotective qualities, potentially benefiting conditions such as Alzheimer’s disease.
    • The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Synthesis and Mechanism of Action

The synthesis of This compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Utilize thienopyrimidine derivatives as a base structure.
  • Reagents : Employ reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The mechanism of action is believed to involve binding to specific biological targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent polarity significantly impacts melting points. Hydroxyl groups (1b) increase polarity and melting point (270–272°C), while methyl/methoxy groups (3a) reduce intermolecular forces, lowering melting points .

SAR Trends :

  • Position 3 : Alkyl or benzyl groups (e.g., 3-methylbenzyl) improve solubility and modulate steric effects for target engagement.
  • Position 7 : Aromatic substituents (phenyl, bromophenyl) enhance π-π stacking with biological targets.

Biological Activity

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H16_{16}N2_2OS
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 1105224-53-0

The compound features a thieno[3,2-d]pyrimidine core structure with a methylbenzyl and phenyl substituent, contributing to its unique chemical properties and biological activities.

The primary mechanism of action involves the inhibition of key enzymes and pathways:

  • Target Enzymes : It has been shown to inhibit the activity of Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, impacting the bacterium's energy metabolism pathways .
  • Cellular Effects : In cancer cell lines, the compound induces cell cycle arrest by inhibiting cyclin-dependent kinase 2 (CDK2), leading to apoptosis.

Antimycobacterial Activity

Research indicates that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis. The inhibition of Cyt-bd disrupts the electron transport chain, ultimately leading to bacterial cell death.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Specifically, it has been observed to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : By inhibiting CDK2.
  • Mitochondrial Dysfunction : Leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Research Findings and Case Studies

A summary of notable studies regarding the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
AntimycobacterialSignificant inhibition of Mycobacterium tuberculosis growth via Cyt-bd inhibition.
AnticancerInduction of apoptosis in cancer cells through CDK2 inhibition and ROS generation.
Enzyme InhibitionInhibits NF-kB pathway enzymes, suggesting anti-inflammatory properties.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that enable it to reach therapeutic concentrations at target sites effectively. This is critical for its efficacy as both an antimycobacterial and anticancer agent.

Q & A

Q. Are there multi-target effects (e.g., PDE7 and kinase inhibition) that require further validation?

  • Methodological Answer : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify off-target interactions. Use CRISPR-Cas9 knockdown models to confirm phenotypic effects. Network pharmacology (Cytoscape) maps signaling pathways affected by dual inhibition .

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